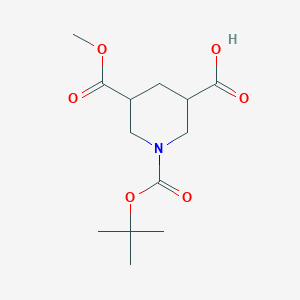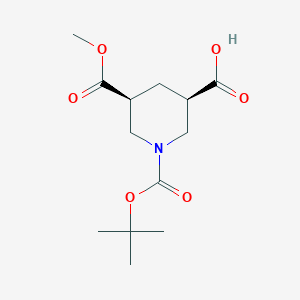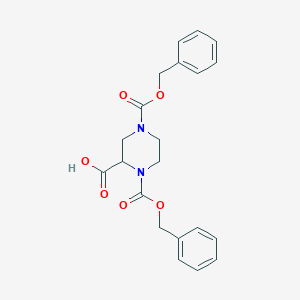
N-吡啶-3-基吡啶-3-胺
描述
N-pyridin-3-ylpyridin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
合成化学与催化N-吡啶-3-基吡啶-3-胺及其衍生物已用于合成化学,特别是在催化中。例如,可以看作亲核1,3-N,N-偶极子的合成等价物的吡啶鎓N-(杂芳基)酰胺已被用于金催化的形式环加成反应到富电子炔烃上。这种方法提供了收敛和区域选择性地获得各种咪唑稠合杂芳香族化合物,展示了该化合物在合成复杂杂环结构中的用途 (Garzón & Davies, 2014)。类似地,包括钇和钆在内的3族金属三酰胺配合物已被用作吡啶衍生物和N-杂芳香族化合物的邻位C-H键胺化的催化剂,得到氨基甲基化产物。这突出了N-吡啶-3-基吡啶-3-胺衍生物在促进新键形成中的作用 (Nagae et al., 2015)。
材料科学与配位化学在材料科学和配位化学中,N-吡啶-3-基吡啶-3-胺衍生物因其形成复杂结构的潜力而被探索。一项关于使用N-(吡啶-2-基)吡啶-2-胺(NDPA)分子合成的新型化合物[C10H9N3]4AgNO3的晶体结构、FT-IR、FT-拉曼和DFT分析的研究,提供了对其在设计具有独特性质的新型材料中的应用的见解 (Bilkan et al., 2016)。使用N-吡啶-3-基吡啶-3-胺衍生物,对3,5-二卤吡啶的钯催化胺化研究进一步说明了该化合物在创建聚氮杂大环中的用途,这对于开发在各个领域具有潜在应用的新化学实体非常重要 (Averin et al., 2005)。
电化学与有机合成N-吡啶-3-基吡啶-3-胺衍生物的多功能性也在电化学中得到证明,其中简单的电流应用使各种芳烃、杂芳烃和苄基底物的胺化反应成为可能,其中吡啶充当氮源。该方法展示了一种合成胺化化合物的高效且环保的方法 (Waldvogel & Moehle, 2015)。
计算化学与理论研究在计算化学和理论研究领域,N-(吡啶-2-基)噻唑-2-胺(一种相关化合物)已被分析其互变异构体偏好和二价N(I)特征,从而为这类化合物的电子结构和反应性提供了有价值的见解。这项研究有助于更深入地了解N-吡啶-3-基吡啶-3-胺衍生物的化学行为,这对于它们在设计新药和材料中的应用至关重要 (Bhatia et al., 2013)。
属性
IUPAC Name |
N-pyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIARLJNYSQAXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308819 | |
| Record name | N-3-Pyridinyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylpyridin-3-amine | |
CAS RN |
1915-41-9 | |
| Record name | N-3-Pyridinyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-3-Pyridinyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

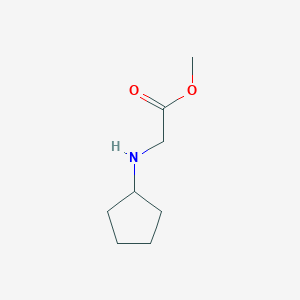

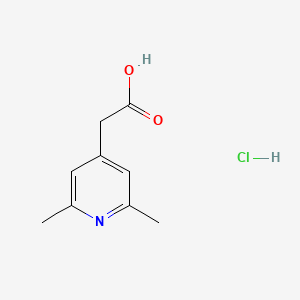

![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)
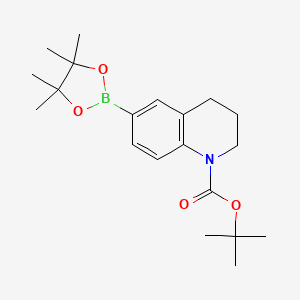
![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)

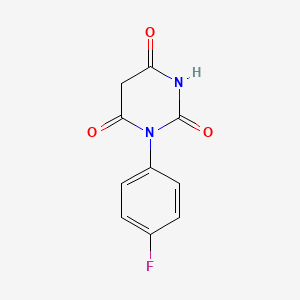
![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)
